

## Application Notes and Protocols: Utilizing MRK-990 to Probe Alternative Splicing Events

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |  |
|----------------------|-----------|-----------|--|--|--|--|
| Compound Name:       | MRK-990   |           |  |  |  |  |
| Cat. No.:            | B15585184 | Get Quote |  |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Alternative splicing is a fundamental process of gene regulation in eukaryotes, allowing for the production of multiple distinct mRNA transcripts, and consequently protein isoforms, from a single gene. This mechanism significantly expands the coding potential of the genome and plays a critical role in various cellular processes. Dysregulation of alternative splicing is increasingly implicated in the pathogenesis of numerous diseases, including cancer. Protein arginine methyltransferases (PRMTs) have emerged as key regulators of the splicing machinery. MRK-990, a potent dual inhibitor of PRMT5 and PRMT9, serves as a valuable chemical probe to investigate the role of these enzymes in modulating alternative splicing events.

PRMT5 is a type II arginine methyltransferase that symmetrically dimethylates arginine residues on various substrates, including core components of the spliceosome. It methylates Sm proteins (SmB, SmD1, and SmD3), which is a crucial step for the assembly of small nuclear ribonucleoproteins (snRNPs), the building blocks of the spliceosome.[1][2] Inhibition of PRMT5 has been shown to induce widespread alterations in pre-mRNA splicing, affecting genes involved in critical cellular pathways such as DNA repair and apoptosis.[1][3][4]

PRMT9, another type II arginine methyltransferase, specifically methylates the splicing factor SAP145 (also known as SF3B2), a component of the U2 snRNP.[5][6][7] This methylation event is important for the interaction of SAP145 with the Survival of Motor Neuron (SMN) protein, a



key player in snRNP biogenesis.[5][7] Perturbation of PRMT9 activity leads to significant changes in alternative splicing patterns.[5][8]

Given that **MRK-990** targets both PRMT5 and PRMT9, it offers a unique tool to dissect the combined impact of these two enzymes on the landscape of alternative splicing. These application notes provide detailed protocols for utilizing **MRK-990** to identify and validate altered splicing events in a cellular context.

## **Quantitative Data**

The following tables summarize the key quantitative data for **MRK-990** and the impact of PRMT5 inhibition on alternative splicing.

Table 1: In Vitro and Cellular Activity of MRK-990

| Target | In Vitro IC50 | Cellular IC50 (Substrate<br>Methylation) |
|--------|---------------|------------------------------------------|
| PRMT9  | 10 nM         | 145 nM (SAP145 methylation)              |
| PRMT5  | 30 nM         | 519 nM (dimethylarginine)                |

Data compiled from publicly available information.

Table 2: Exemplar Quantitative Impact of PRMT5 Inhibition on Alternative Splicing Events in Cancer Cell Lines



| Cell Line              | PRMT5<br>Inhibitor | Treatment<br>Conditions | Total Altered Splicing Events (FDR < 0.05) | Predominan<br>t Splicing<br>Change            | Reference |
|------------------------|--------------------|-------------------------|--------------------------------------------|-----------------------------------------------|-----------|
| Lymphoma<br>Cell Lines | GSK3326595         | 200 nM for 3<br>days    | >1000 per<br>cell line                     | Exon Skipping, Intron Retention               | [9]       |
| Glioblastoma<br>(U87)  | JNJ-<br>64619178   | 10 nM for 3<br>days     | >1500                                      | Increased Intron Retention (Detained Introns) | [10]      |
| Melanoma<br>(CHL1)     | GSK3326595         | 500 nM for 72<br>hours  | ~1800                                      | Skipped Exon, Alternative 3' Splice Site      | [11][12]  |

This table provides representative data from studies using selective PRMT5 inhibitors and is intended to illustrate the potential scale of splicing changes that may be observed with **MRK-990**.

# Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of PRMT5 and PRMT9 in Splicing Regulation



#### PRMT5 and PRMT9 in Splicing Regulation





Click to download full resolution via product page

Caption: PRMT5 and PRMT9 signaling pathways in alternative splicing regulation.



## **Experimental Workflow for Investigating Alternative Splicing with MRK-990**





Click to download full resolution via product page

Caption: Experimental workflow for analyzing MRK-990-induced alternative splicing.

## **Experimental Protocols**

#### **Protocol 1: Cell Treatment and RNA Extraction**

- Cell Culture: Culture the cell line of interest in appropriate media and conditions until they reach approximately 70-80% confluency.
- Treatment:
  - Prepare stock solutions of MRK-990 in DMSO.
  - Treat cells with the desired concentration of MRK-990. A concentration range of 100 nM to 1 μM is a reasonable starting point based on cellular IC50 values.
  - Include a vehicle control (DMSO) at the same final concentration as the MRK-990-treated samples.
  - Incubate the cells for a suitable duration (e.g., 24, 48, or 72 hours) to allow for changes in splicing to occur.
- Cell Lysis and RNA Extraction:
  - After the treatment period, wash the cells with ice-cold PBS.
  - Lyse the cells directly in the culture dish using a lysis buffer from a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
  - Homogenize the lysate and proceed with total RNA extraction according to the manufacturer's protocol.
- RNA Quality Control:
  - Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop).



 Assess the RNA integrity by running an aliquot on an Agilent Bioanalyzer or similar instrument. An RNA Integrity Number (RIN) of >8 is recommended for downstream applications like RNA-seq.

## Protocol 2: Global Analysis of Alternative Splicing by RNA-Sequencing

- Library Preparation:
  - $\circ$  Starting with high-quality total RNA (100 ng 1  $\mu$ g), prepare sequencing libraries using a stranded mRNA-seq library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina).
  - This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, second-strand synthesis, adapter ligation, and PCR amplification.

#### Sequencing:

 Pool the prepared libraries and sequence them on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate paired-end reads of sufficient length (e.g., 2x150 bp) and depth (>30 million reads per sample).

#### Bioinformatic Analysis:

- Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
- Read Alignment: Align the reads to the reference genome using a splice-aware aligner such as STAR.
- Differential Splicing Analysis: Employ specialized software like rMATS (replicate
  Multivariate Analysis of Transcript Splicing) to identify and quantify differential alternative
  splicing events between MRK-990-treated and control samples.[9] rMATS can detect
  various types of splicing events, including skipped exon (SE), alternative 5' splice site
  (A5SS), alternative 3' splice site (A3SS), mutually exclusive exons (MXE), and retained
  intron (RI).



 Visualization: Use tools like the Integrated Genome Browser (IGB) to visualize the read alignments and identified splicing events for genes of interest.[13]

## Protocol 3: Validation of Alternative Splicing Events by RT-qPCR

- · cDNA Synthesis:
  - Reverse transcribe 1-2 μg of total RNA into cDNA using a reverse transcriptase kit with a mix of oligo(dT) and random hexamer primers.
- · Primer Design:
  - For each splicing event of interest, design primers that can distinguish between the different splice isoforms.
  - For Exon Skipping: Design a forward primer in the upstream constitutive exon and a reverse primer in the downstream constitutive exon. This will amplify two products of different sizes corresponding to the inclusion and exclusion of the alternative exon.
  - For Isoform-Specific Quantification: Design one primer that spans the unique exon-exon junction of a specific isoform.

#### RT-qPCR:

- Perform real-time quantitative PCR using a SYBR Green-based master mix.
- Set up reactions in triplicate for each sample and primer pair.
- Use a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
- Include a melt curve analysis at the end of the run to ensure the specificity of the amplified products.
- Data Analysis:



- $\circ$  Calculate the relative abundance of each splice isoform using the  $\Delta\Delta$ Ct method, normalizing to a stable reference gene.
- For exon skipping events analyzed by gel electrophoresis, the ratio of the band intensities for the inclusion and exclusion isoforms can be quantified.

### Conclusion

**MRK-990** is a powerful tool for investigating the roles of PRMT5 and PRMT9 in the regulation of alternative splicing. By combining cellular treatments with high-throughput RNA-sequencing and targeted validation by RT-qPCR, researchers can uncover novel splicing events modulated by these enzymes. This approach can provide valuable insights into the molecular mechanisms underlying diseases with dysregulated splicing and may aid in the development of novel therapeutic strategies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. PRMT5 regulates DNA repair by controlling the alternative splicing of key histonemodifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI PRMT5: splicing up tolerance [jci.org]
- 3. ashpublications.org [ashpublications.org]
- 4. Sustained cancer-relevant alternative RNA splicing events driven by PRMT5 in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRMT9 is a Type II methyltransferase that methylates the splicing factor SAP145 PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PRMT9 is a type II methyltransferase that methylates the splicing factor SAP145 -PubMed [pubmed.ncbi.nlm.nih.gov]



- 8. Loss-of-function mutation in PRMT9 causes abnormal synapse development by dysregulation of RNA alternative splicing PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The PRMT5-splicing axis is a critical oncogenic vulnerability that regulates detained intron splicing PMC [pmc.ncbi.nlm.nih.gov]
- 11. PRMT5 and CDK4/6 inhibition result in distinctive patterns of alternative splicing in melanoma | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. A protocol for visual analysis of alternative splicing in RNA-Seq data using Integrated Genome Browser - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Utilizing MRK-990 to Probe Alternative Splicing Events]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15585184#using-mrk-990-to-investigate-alternative-splicing-events]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com